molecular formula C12H8Cl6O B8236067 Endrin aldehyde CAS No. 77287-19-5

Endrin aldehyde

Cat. No.: B8236067
CAS No.: 77287-19-5
M. Wt: 380.9 g/mol
InChI Key: HCTWZIFNBBCVGM-UHFFFAOYSA-N
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Description

Endrin aldehyde (CAS 7421-93-4) is a degradation product of the organochlorine pesticide endrin, formed through photochemical and microbial processes in soil and water . Structurally, it belongs to the cyclodiene family of organochlorine compounds, characterized by a polycyclic framework with chlorine substituents. This compound has a molecular weight of 381.9 g/mol and a water solubility of 50 mg/L, significantly higher than its parent compound, endrin (200 µg/L) . Its log octanol-water partition coefficient (Log Kow) ranges from 3.15 to 5.6, indicating moderate to high lipophilicity . While endrin itself is highly toxic (acute oral LD₅₀ in rats: 3–12 mg/kg), this compound exhibits reduced mammalian toxicity, as it lacks the epoxide group critical for neurotoxic effects .

Environmental monitoring data reveal its presence in agricultural soils (up to 32.144 µg/kg) and river sediments (536.2 ng/g in Nigeria), often correlating with historical or ongoing endrin use . Notably, this compound’s detection in multiple matrices (soil, water, produce) highlights its environmental persistence and mobility, with soil/water concentration ratios reaching 27.4 . Regulatory agencies, including the U.S. EPA, classify it as a hazardous substance with a reportable quantity (RQ) of 1 pound under CERCLA .

Properties

IUPAC Name

3,4,5,6,6,7-hexachloropentacyclo[6.3.0.02,4.03,7.05,9]undecane-10-carbaldehyde
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InChI

InChI=1S/C12H8Cl6O/c13-8-5-3(2-19)1-4-6(5)9(14,12(8,17)18)11(16)7(4)10(8,11)15/h2-7H,1H2
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InChI Key

HCTWZIFNBBCVGM-UHFFFAOYSA-N
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Canonical SMILES

C1C(C2C3C1C4C5(C2(C(C3(C45Cl)Cl)(Cl)Cl)Cl)Cl)C=O
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Molecular Formula

C12H8Cl6O
Record name ENDRIN ALDEHYDE
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DSSTOX Substance ID

DTXSID10860011
Record name 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde
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Molecular Weight

380.9 g/mol
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Physical Description

Endrin aldehyde is a solid., Solid; [CAMEO]
Record name ENDRIN ALDEHYDE
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Record name Endrin aldehyde
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Solubility

In water 2.4X10-2 mg/L at 25 °C
Record name ENDRIN ALDEHYDE
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Vapor Pressure

0.0000002 [mmHg], 2X10-7 mm Hg at 25 °C
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CAS No.

7421-93-4, 77287-19-5
Record name ENDRIN ALDEHYDE
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Record name 1,2,4-Methenocyclopenta[cd]pentalene-5-carboxaldehyde, 2,2a,3,3,4,7-hexachlorodecahydro-, (1R,2R,2aR,4S,4aS,5R,6aR,6bR,7S)-rel-
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Record name Endrin aldehyde
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Record name 1,1,2,2a,6a,6b-Hexachlorodecahydro-2,3,6-(methanetriyl)cyclopropa[cd]azulene-5-carbaldehyde
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Melting Point

Melting point: 235 °C, with decomposition
Record name ENDRIN ALDEHYDE
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Preparation Methods

Photochemical Isomerization of Endrin

Endrin aldehyde is most commonly synthesized via the photochemical degradation of endrin. When solid endrin is exposed to ultraviolet (UV) radiation or sunlight, it undergoes isomerization to form endrin ketone (delta ketoendrin) as the primary product, with minor yields of this compound . Burton and Pollard (1974) demonstrated that thin layers of endrin on glass substrates exposed to sunlight undergo this transformation with a first-order kinetic half-life of 5–9 days under intense summer sunlight . The reaction proceeds via radical-mediated pathways, where UV light cleaves chlorine-carbon bonds, leading to structural rearrangements.

Laboratory-scale photolysis experiments using hexane or cyclohexane as solvents revealed that endrin undergoes dechlorination, yielding a pentachlorinated half-cage ketone as the major product . However, trace amounts of this compound are consistently detected alongside this ketone, particularly when the reaction is conducted in polar solvents that stabilize aldehyde intermediates. The yield of this compound in these systems rarely exceeds 5–10%, necessitating advanced purification techniques such as column chromatography or preparative gas chromatography for isolation .

Thermal Decomposition of Endrin

Controlled thermal degradation of endrin at elevated temperatures (150–250°C) produces this compound as a secondary product. Phillips et al. (1962) observed that heating endrin in inert atmospheres results in the cleavage of its cyclodiene structure, generating a mixture of endrin ketone (70–80%) and this compound (15–20%) . The reaction mechanism involves retro-Diels-Alder reactions, where the six-membered ring of endrin undergoes decomposition to form smaller fragments, including the aldehyde derivative.

Optimizing temperature and residence time is critical for maximizing aldehyde yields. For instance, at 200°C with a reaction duration of 2 hours, this compound constitutes approximately 18% of the product mixture . Catalysts such as activated alumina or silica gel have been shown to enhance selectivity toward aldehyde formation by stabilizing polar intermediates .

Analytical Validation and Purification

Confirming the identity and purity of synthesized this compound necessitates robust analytical protocols. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) using QuEChERS extraction and enhanced matrix removal (EMR-Lipid) cleanup has proven effective in isolating this compound from complex matrices . Recoveries of 86% have been achieved at spiking concentrations of 10 ng/g, with limits of quantification (LOQs) as low as 5 ng/g .

Chemical Reactions Analysis

Types of Reactions: Endrin aldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from the reactions of this compound include endrin ketone and various less chlorinated derivatives depending on the specific reaction conditions .

Scientific Research Applications

Environmental Monitoring and Analysis

Endrin aldehyde is often studied in the context of environmental contamination due to its presence in hazardous waste sites and its persistence in soil and water systems.

  • Detection and Measurement : Researchers have developed analytical methods to measure this compound levels in environmental samples. For instance, it can be detected in soil and water samples where endrin has been applied, allowing scientists to assess the extent of contamination and degradation rates .
  • Degradation Studies : Studies indicate that endrin can undergo photodegradation in sunlight, with this compound being one of the minor products formed during this process. This property is significant for understanding how endrin and its derivatives behave in natural environments .

Toxicological Research

The toxicological profile of this compound is critical for understanding its health effects on humans and wildlife.

  • Health Effects Studies : Epidemiological studies have linked exposure to endrin and its derivatives, including this compound, with various health outcomes. For example, case-control studies have indicated elevated serum levels of endrin among individuals with specific health conditions, such as type 1 diabetes .
  • Biodegradation Research : Laboratory studies have shown that certain soil microorganisms can biodegrade endrin, which may also apply to its aldehyde counterpart. Understanding the biodegradation pathways is essential for developing bioremediation strategies for contaminated sites .

Case Studies

Several case studies illustrate the implications of this compound in real-world scenarios:

Study ReferenceContextFindings
El Morsi et al., 2012EgyptElevated serum endrin levels were found in children with type 1 diabetes compared to controls, indicating a potential link between exposure and disease .
Gowda & Sethunathan, 1976Rice FieldsEndrin was rapidly degraded in flooded rice soils; the addition of organic matter significantly enhanced degradation rates .
Patil et al., 1970Soil MicroorganismsIdentified several soil organisms capable of degrading endrin under aerobic conditions, suggesting potential bioremediation applications .

Mechanism of Action

Endrin aldehyde exerts its toxic effects primarily through its interaction with the central nervous system. It antagonizes the action of gamma-aminobutyric acid (GABA) at GABA-A receptors, effectively blocking the GABA-induced uptake of chloride ions. This results in hyperexcitability of the central nervous system, which can lead to convulsions, seizures, and potentially death . Additionally, this compound has been reported to enhance reactive oxygen species in liver and brain tissues, contributing to its toxic effects .

Comparison with Similar Compounds

Table 1: Key Properties of Endrin Aldehyde and Related Compounds

Compound Molecular Weight (g/mol) Water Solubility Log Kow Toxicity (Rat Oral LD₅₀)
This compound 381.9 50 mg/L 3.15–5.6 Low (non-toxic to mammals)
Endrin 380.9 200 µg/L 5.6 3–12 mg/kg
Endrin ketone 380.9 Not reported 4.99 Moderate (similar to endrin)
Aldrin 364.9 0.027 mg/L 6.5 39–60 mg/kg
Dieldrin 380.9 0.195 mg/L 5.4 46 mg/kg

Key Observations:

  • Solubility and Mobility: this compound’s higher solubility compared to endrin enhances its mobility in aquatic systems, explaining its detection in water samples .
  • Lipophilicity: Aldrin and dieldrin exhibit higher Log Kow values, favoring bioaccumulation in fatty tissues, whereas this compound’s lower Log Kow reduces this risk .

Environmental Persistence and Degradation

  • Formation Pathways:

    • This compound is produced via photodegradation and microbial action on endrin, while endrin ketone forms under anaerobic conditions .
    • Aldrin rapidly oxidizes to dieldrin in aerobic environments, which is more persistent and toxic .
  • Environmental Half-Lives:

    • This compound persists longer in soil (months to years) due to adsorption to organic matter, whereas dieldrin and aldrin exhibit half-lives exceeding 5 years in sediments .

Table 2: Environmental Occurrence in Sediments (Selected Studies)

Location This compound (ng/g) Endrin (ng/g) Dieldrin (ng/g) Aldrin (ng/g) Source
Agboyi Creek, Nigeria 536.2 8139.5 38.9 43.6
Sile Region, Turkey 32.144 (soil) 35.59 (soil) Not detected Detected

Toxicity and Regulatory Status

  • Dieldrin and aldrin, however, disrupt neuronal chloride channels, causing seizures and death .
  • Regulatory Measures:
    • This compound: Listed under EPA’s Consolidated List of Lists with a 1-pound RQ .
    • Endrin: Banned globally under the Stockholm Convention due to high toxicity and persistence.
    • Aldrin/Dieldrin: Restricted in most countries; dieldrin’s RQ is 1 pound under CERCLA .

Analytical Challenges and Detection

  • Extraction Efficiency: Hexane-toluene solvent systems optimize recovery of this compound from dried blood spots, though its limit of quantification (LOQ) remains higher than other organochlorines .
  • Speciation Ratios: Soil/water ratios for this compound (27.4) exceed those of α-HCH (2.4), underscoring its affinity for soil matrices .

Biological Activity

Endrin aldehyde is an organochlorine compound derived from endrin, primarily known for its use as a pesticide. Its biological activity is significant due to its neurotoxic effects and potential health risks associated with exposure. This article reviews the biological activity of this compound, focusing on its mechanisms of toxicity, health effects in humans and animals, and relevant case studies.

Mechanism of Toxicity

This compound exhibits several mechanisms that contribute to its biological activity:

  • GABA-A Receptor Antagonism : this compound antagonizes the action of gamma-aminobutyric acid (GABA) at GABA-A receptors. This antagonism blocks the GABA-induced uptake of chloride ions, leading to hyperexcitability in the central nervous system (CNS) .
  • ATPase Inhibition : The compound inhibits Na+^+/K+^+ ATPase and Ca2+^{2+}/Mg2+^{2+} ATPase, which are crucial for calcium transport across cellular membranes. This inhibition results in an accumulation of intracellular calcium ions, promoting neurotransmitter release and neuronal depolarization .
  • Lipid Peroxidation and DNA Damage : this compound increases lipid peroxidation and decreases membrane fluidity, contributing to cellular damage, particularly in hepatocytes. The precise mechanisms underlying these effects remain unclear .

Health Effects in Humans

Research has documented various health impacts associated with endrin exposure:

  • Neurological Effects : A cohort study involving workers exposed to endrin reported cases of convulsions and abnormal EEG findings. Symptoms were generally reversible after removal from exposure .
  • Liver Function Alterations : Some workers exhibited abnormal liver function tests, including elevated levels of AST and ALT, which normalized after cessation of exposure .
  • Developmental Delays : In a study involving adolescents in cotton-growing regions, elevated serum endrin levels correlated with delayed physical and sexual development, including reduced height and body weight .

Animal Studies

Animal studies have provided further insights into the biological activity of this compound:

  • Toxicity Studies : Inhalation studies on various animal species revealed significant toxicity at high concentrations, with observable degenerative changes in organs such as the kidneys and liver . For instance, cats exposed to high concentrations died within 24 hours, while other species showed varying degrees of survival and organ damage .

Table 1: Summary of Animal Studies on this compound

SpeciesExposure TypeConcentrationObserved Effects
CatsInhalation6,500 mg/m³Death within 24 hours
RabbitsInhalation15 mg/m³Diffuse degenerative changes
MiceInhalation15 mg/m³Death after multiple exposures
RatsInhalation15 mg/m³Survived 130 exposures

Metabolism and Bioaccumulation

This compound tends to bioaccumulate due to its high lipid solubility. Studies indicate that it is metabolized variably across species. For example:

  • Metabolic Pathways : The primary metabolic pathway involves oxidation leading to hydroxylated metabolites. Notably, sex differences have been observed in metabolic rates among rats .
  • Bioaccumulation : In humans, low levels of endrin have been detected in adipose tissue, with concentrations increasing with age. However, studies in North America found negligible levels in the general population .

Case Studies

Several epidemiological studies highlight the health risks associated with endrin exposure:

  • Occupational Exposure Study :
    • A study conducted on workers in aldrin/dieldrin/endrin manufacturing plants reported neurological symptoms consistent with acute exposure.
    • Follow-up evaluations indicated recovery from symptoms after removal from exposure .
  • Adolescent Health Study :
    • A cohort study involving adolescent females in cotton-growing areas showed significantly elevated serum endrin levels compared to non-exposed peers.
    • The study linked these elevated levels to developmental delays .

Q & A

Basic: What validated analytical methods are recommended for quantifying Endrin aldehyde in environmental matrices?

The quantification of this compound in water, soil, or sediment typically employs high-resolution gas chromatography coupled with mass spectrometry (HRGC/HRMS) . Key steps include:

  • Sample preparation : Use EPA Method 1699 for extraction and cleanup, which specifies solvent selection and surrogate standards (e.g., decachlorobiphenyl) to monitor recovery efficiency .

  • Chromatographic separation : Dual analytical columns (e.g., DB-5 and DB-1701) are recommended to confirm analyte identity. If interference occurs on one column, data from the uncontaminated column can be used for quantification .

  • Degradation control : Pre-analysis checks for Endrin breakdown products (aldehyde and ketone) are critical. Calculate degradation percentages using the formula:

    Endrin breakdown (%)=Sum of aldehyde + ketone peak areasSum of all peak areas (Endrin + aldehyde + ketone)×100\text{Endrin breakdown (\%)} = \frac{\text{Sum of aldehyde + ketone peak areas}}{\text{Sum of all peak areas (Endrin + aldehyde + ketone)}} \times 100

    Acceptable degradation thresholds are outlined in Table 32 of technical specifications (e.g., ≤20% for Endrin) .

Advanced: How should researchers address discrepancies in this compound data caused by column interference or surrogate recovery biases?

  • Column interference mitigation : When interferences (e.g., co-eluting compounds like methoxychlor) affect one column, prioritize data from the uncontaminated column. Cross-validation with secondary detectors or orthogonal methods (e.g., LC-MS/MS) is advised .
  • Surrogate recovery evaluation : Surrogates with recoveries outside laboratory criteria (e.g., 119–123%) may indicate matrix effects. While high-biased data (e.g., 148% LCS recovery for Aroclor-1260) are acceptable for decision-making, document biases in uncertainty analyses .
  • Data qualification : Qualify results as "estimated" (J) if degradation exceeds 20%, and flag samples with undetected Endrin but detected degradation products as "unusable" (R) .

Basic: What physicochemical properties of this compound influence its environmental behavior and analytical detection?

Key properties include:

  • Water solubility : 260 µg/L at 25°C, affecting its persistence in aquatic systems.
  • Vapor pressure : 2 × 10⁻⁷ mmHg, indicating low volatility and potential for sediment accumulation.
  • Stability : Degrades into Endrin ketone under UV exposure or microbial activity. Storage at 0–6°C is recommended to prevent degradation in reference standards .
    These properties guide sampling protocols (e.g., prioritizing sediment analysis) and inform detection limits (e.g., 2300 µg/kg in Baltimore Harbor sediments) .

Advanced: What methodological strategies improve the reliability of this compound detection in degraded environmental samples?

  • Degradation product monitoring : Use EPA 8081B to quantify this compound alongside its parent compound (Endrin) and ketone. Report summed degradation products if Endrin is undetected .
  • Matrix-specific calibration : Account for matrix effects (e.g., organic carbon content in sediments) by spiking matrix-matched calibration standards.
  • Quality control tiers : Implement blanks, duplicates, and laboratory control samples (LCS) with acceptance criteria for precision (±25%) and accuracy (75–125% recovery) .

Basic: What are the acceptance criteria for surrogate recoveries in this compound analysis?

Surrogate recoveries (e.g., decachlorobiphenyl) should fall within 70–130% for most protocols. Projects may allow broader ranges (e.g., 119–123%) if matrix complexity justifies minor deviations. High recoveries (>130%) suggest incomplete extraction or matrix interference, requiring method optimization .

Advanced: How can researchers statistically reconcile contradictory data between field samples and laboratory controls?

  • Error propagation models : Quantify uncertainties from surrogate recoveries, instrument drift, and degradation using Monte Carlo simulations.
  • Multivariate analysis : Apply principal component analysis (PCA) to identify outliers linked to specific batches or matrices.
  • Meta-analysis : Compare results with historical data (e.g., 31,000 µg/kg this compound in Baltimore Harbor) to contextualize anomalies .

Basic: What documentation standards ensure reproducibility in this compound research?

  • Method transparency : Describe column types, gradient programs, and MS parameters (e.g., m/z 380.9 for this compound). Reference established protocols like EPA 1699 .
  • Data archiving : Publish raw chromatograms and recovery calculations as supplementary materials. Use repositories like Zenodo for long-term access .

Advanced: How do regulatory thresholds for this compound impact ecological risk assessments?

  • Benchmarking : Compare detected concentrations (e.g., 2300 µg/kg in sediments) against EPA sediment quality guidelines (SQGs).
  • Toxicity weighting : Integrate toxicokinetic data from ATSDR to model bioaccumulation factors (BAFs) in aquatic organisms .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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